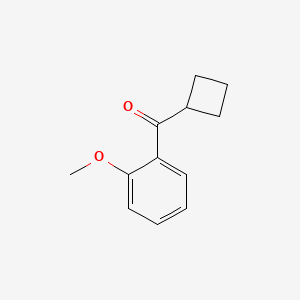

Cyclobutyl 2-methoxyphenyl ketone

説明

Historical Context and Evolution of Cyclobutane (B1203170) Chemistry in Synthetic Methodologies

The journey of cyclobutane chemistry from a synthetic curiosity to a mainstream tool has been marked by significant milestones. Early forays into the synthesis of four-membered rings were often challenging due to the high ring strain, which makes their formation thermodynamically and kinetically demanding. However, the development of powerful synthetic methods, most notably photochemical [2+2] cycloadditions, revolutionized the field. This reaction, where two unsaturated molecules are joined together by light to form a cyclobutane ring, provided a reliable and often stereocontrolled route to these strained systems.

Over the years, the synthetic chemist's toolbox for accessing cyclobutanes has expanded considerably. Methodologies such as transition metal-catalyzed cycloadditions, ring-expansion reactions of cyclopropanes, and various cyclization strategies have provided access to a diverse range of substituted cyclobutane derivatives. beilstein-journals.org These advancements have not only facilitated the synthesis of known cyclobutane-containing natural products but have also paved the way for the design and creation of novel molecular entities with potential applications in various scientific disciplines.

The Cyclobutyl Ketone Motif as a Strategic Building Block in Complex Molecule Synthesis

The presence of a ketone functional group on a cyclobutane ring significantly enhances its synthetic utility. The carbonyl group acts as a versatile handle for a plethora of chemical modifications, allowing for the introduction of new functional groups and the construction of more intricate molecular frameworks. Ketones are valuable starting materials due to the vast number of complexity-building synthetic transformations they can undergo. nih.gov

The cyclobutyl ketone motif is particularly prized in the synthesis of natural products and medicinal chemistry. The rigid cyclobutane scaffold can serve as a bioisostere for other chemical groups, such as phenyl rings or alkenes, offering a way to fine-tune the pharmacological properties of a molecule. ontosight.ai The defined spatial orientation of substituents on a cyclobutane ring can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the inherent strain energy of the cyclobutane ring can be harnessed to drive ring-opening or rearrangement reactions, providing access to other carbocyclic and heterocyclic systems that would be difficult to synthesize otherwise. researchgate.net The development of methods to create complex cyclobutane building blocks is a highly desirable goal with the potential to drive innovation in medicinal chemistry. bldpharm.com

Specific Research Focus: The Role of Cyclobutyl 2-methoxyphenyl Ketone in Modern Chemical Transformations

At the forefront of contemporary research lies the exploration of specific cyclobutyl ketones as key intermediates in novel synthetic methodologies. This compound , with the chemical formula C₁₂H₁₄O₂, has garnered attention for its role in sophisticated chemical transformations.

This particular ketone serves as a valuable precursor in the synthesis of cis-1,3-difunctionalized cyclobutanes, a scaffold of increasing interest in medicinal chemistry due to its ability to confer advantageous pharmacological properties. nih.govnih.gov A notable application involves a sequential C–H/C–C functionalization strategy. nih.govnih.gov In this process, the parent cyclobutyl aryl ketone undergoes a Norrish-Yang cyclization, promoted by UV light, to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate then participates in a palladium-catalyzed C–C bond cleavage and functionalization, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high cis-selectivity. nih.govnih.gov

The presence of the 2-methoxyphenyl group can influence the electronic properties of the ketone and the subsequent reactivity of the molecule. While electron-rich aryl cyclobutyl ketones have been observed to be less effective in certain Norrish-Yang cyclizations, the development of optimized reaction conditions continues to expand the scope of these transformations. nih.gov The versatility of the resulting functionalized cyclobutyl ketones is further highlighted by their conversion into a range of other functional groups, including amides and esters, through subsequent chemical manipulations. nih.govnih.gov

Below is a table summarizing the key properties of this compound and a related compound for contextual understanding.

| Property | This compound | Cyclobutyl phenyl ketone |

| Molecular Formula | C₁₂H₁₄O₂ | C₁₁H₁₂O |

| Molar Mass | 190.24 g/mol | 160.21 g/mol |

| CAS Number | 898790-42-6 | 5407-98-7 |

| IUPAC Name | Cyclobutyl(2-methoxyphenyl)methanone | Cyclobutyl(phenyl)methanone |

特性

IUPAC Name |

cyclobutyl-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXSSDRRKBMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642514 | |

| Record name | Cyclobutyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-42-6 | |

| Record name | Cyclobutyl(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of Cyclobutyl 2 Methoxyphenyl Ketone

Ring-Opening Reactions and Skeletal Rearrangements of Cyclobutyl Ketones

The strained four-membered ring of cyclobutyl ketones is susceptible to cleavage under various conditions, leading to the formation of more complex molecular architectures. researchgate.net

Acid- and Base-Catalyzed Cyclobutane (B1203170) Ring Cleavage

While specific studies on the acid- and base-catalyzed ring cleavage of cyclobutyl 2-methoxyphenyl ketone are not extensively detailed in the provided results, the general reactivity of cyclobutane derivatives suggests that such transformations are feasible. researchgate.net The ring strain of cyclobutanes makes them prone to ring-opening reactions under both acidic and basic conditions, often leading to rearranged products. researchgate.net

Photochemical Rearrangements Involving Cyclobutyl Ketones

Photochemical reactions offer a powerful tool for the transformation of cyclobutyl ketones. Upon irradiation, these compounds can undergo a variety of rearrangements. For instance, the Norrish-Yang reaction, a photochemical process, can generate a bicyclo[1.1.1]pentan-2-ol intermediate from a cyclobutyl aryl ketone. nih.gov This intermediate is a key precursor for subsequent functionalization reactions. Other photochemical transformations of cyclic ketones can lead to complex molecular structures through various rearrangement pathways. researchgate.netbaranlab.org

Palladium-Catalyzed C-C Cleavage and Subsequent Functionalization

Palladium catalysis has emerged as a significant strategy for the functionalization of cyclobutyl ketones. nih.gov A notable application involves the ligand-enabled, palladium-catalyzed C-C cleavage of a bicyclo[1.1.1]pentan-2-ol intermediate, which is derived from a parent cyclobutyl ketone. nih.gov This cleavage is followed by functionalization to produce cis-γ-(hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones. nih.gov This method represents a formal γ-C-H functionalization of cyclobutyl ketones, providing a stereospecific route to valuable 1,3-difunctionalized cyclobutanes. nih.gov The use of transient directing groups in palladium-catalyzed C-H activation has also been explored to achieve selective arylation of cyclobutyl ketones. researchgate.net

Functional Group Interconversions at the Ketone Moiety

The ketone group in this compound is a hub for various chemical transformations, allowing for its conversion into other important functional groups. solubilityofthings.comfiveable.me

Carbonyl Reductions and Derivatizations

The carbonyl group of ketones can be readily reduced to a secondary alcohol. wikipedia.orglibretexts.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reduction of a ketone results in the formation of a secondary alcohol. libretexts.orglibretexts.org For instance, the reduction of this compound would yield cyclobutyl(2-methoxyphenyl)methanol.

| Reagent | Product Type |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

The resulting alcohol can be further derivatized. For example, it can be converted into esters or amides. nih.gov

Condensation Reactions (e.g., Knoevenagel)

The Knoevenagel condensation is a nucleophilic addition reaction where a ketone reacts with an active hydrogen compound, followed by dehydration to yield an α,β-unsaturated ketone. wikipedia.orgnumberanalytics.comslideshare.netpurechemistry.org This reaction is typically catalyzed by a weak base. wikipedia.orgslideshare.net In the case of this compound, it could react with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base to form a new carbon-carbon double bond. numberanalytics.compurechemistry.org A variation of this reaction is the Doebner modification, which involves the use of pyridine (B92270) as a solvent and is often accompanied by decarboxylation when a carboxylic acid is present in the active methylene compound. wikipedia.orgorganic-chemistry.org

| Reaction | Reactant | Catalyst | Product |

| Knoevenagel Condensation | Active Methylene Compound | Weak Base | α,β-Unsaturated Ketone |

| Doebner Modification | Malonic Acid | Pyridine | α,β-Unsaturated Carboxylic Acid (after decarboxylation) |

Cycloaddition Reactivity Beyond Direct Synthesis

The strained bicyclo[1.1.0]butane core, which can be conceptually derived from cyclobutyl ketones, exhibits remarkable reactivity in cycloaddition reactions. These transformations, driven by the release of significant ring strain (approximately 66.3 kcal/mol), provide access to complex bicyclic and polycyclic scaffolds. rsc.org While not direct reactions of this compound itself, understanding the cycloaddition reactivity of the related bicyclo[1.1.0]butane ketones is crucial for exploring its synthetic potential. These strained ketones serve as three-atom components in various cycloaddition processes. researchgate.net

Bicyclo[1.1.0]butane (BCB) ketones are versatile partners in [3+2] cycloaddition reactions, reacting with a range of two-atom components to generate five-membered ring systems fused to a cyclobutane, resulting in bicyclo[2.1.1]hexane structures. researchgate.netnih.gov These reactions can be promoted by Lewis acids or occur under thermal or photochemical conditions. rsc.orgchinesechemsoc.org

The scope of substrates for these cycloadditions is broad and includes:

Ketenes: Lewis acid-catalyzed [3+2] cycloaddition with disubstituted ketenes yields highly substituted bicyclo[2.1.1]hexan-2-ones. researchgate.netnih.gov

Thioketones: BCB ketones react with thioketones under mild, catalyst-free conditions to afford 2-thiabicyclo[2.1.1]hexanes, a previously challenging scaffold to synthesize. rsc.org

Imines: Gallium(III)-catalyzed [3+2] cycloadditions with N-aryl imines produce aza-bicyclo[2.1.1]hexanes. chinesechemsoc.org

Quinones: In the presence of a scandium triflate catalyst, pyrazole-substituted BCBs undergo formal [3+2] cycloaddition with quinones. researchgate.net

Alkenes: Photoinduced [2σ + 2π] cycloadditions between BCBs and alkenes, mediated by a titanium(salen) photocatalyst, also lead to bicyclo[2.1.1]hexanes. researchgate.net More recent developments have utilized photoredox catalysis to facilitate the [2π + 2σ] cycloaddition of BCB radical cations with a wide array of alkenes, including non-activated ones. acs.org

Table 3: Examples of [3+2] Cycloadditions with Bicyclo[1.1.0]butane Ketones

| Substrate | Catalyst/Conditions | Product Scaffold | Reference |

| Disubstituted Ketenes | Lewis Acid (e.g., Sc(OTf)₃) | Bicyclo[2.1.1]hexan-2-one | researchgate.netnih.gov |

| Thioketones | Ambient, catalyst-free | 2-Thiabicyclo[2.1.1]hexane | rsc.org |

| N-Aryl Imines | Ga(OTf)₃ | Aza-bicyclo[2.1.1]hexane | chinesechemsoc.org |

| Quinones | Sc(OTf)₃ | Bicyclo[2.1.1]hexane | researchgate.net |

| Alkenes | Ti(Salen), light / Photoredox catalysis | Bicyclo[2.1.1]hexane | researchgate.netacs.org |

Bicyclo[1.1.0]butanes can also participate in [3+3] cycloaddition reactions, providing an atom-economical route to bicyclo[3.1.1]heptane derivatives. researchgate.net These six-membered ring systems are valuable as three-dimensional bioisosteres of benzene (B151609) rings. researchgate.net

These cycloadditions can proceed through various mechanisms, including polar and radical pathways. researchgate.net For instance, Brønsted acid catalysis has been employed for the enantioselective formal [3+3] cycloaddition of indolyl methanol (B129727) derivatives with BCBs, constructing chiral indolo-bicyclo[3.1.1]heptane scaffolds. chinesechemsoc.org The reaction is proposed to occur in a stepwise manner, initiated by the nucleophilic addition of the indole (B1671886) to the BCB, followed by an intramolecular Mannich-type reaction. researchgate.net Palladium catalysis has also been utilized to achieve enantioselective [3+3] cycloadditions of bicyclobutanes with vinyl oxiranes. researchgate.net

Mechanistic Investigations of Cyclobutyl 2 Methoxyphenyl Ketone Reactions

Elucidation of Detailed Reaction Pathways and Proposed Transition States

The reactions of cyclobutyl ketones, including the 2-methoxyphenyl substituted variant, can proceed through several intricate pathways. One notable transformation is the formal γ-C-H functionalization, which provides a stereospecific route to valuable cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov This process often begins with a Norrish-Yang cyclization of the parent cyclobutyl aryl ketone, which is promoted by UV light. nih.gov This photochemical step generates a key bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov

Following the formation of this bicyclic alcohol, a palladium-catalyzed C-C bond cleavage and subsequent functionalization occur. nih.govnih.gov A plausible mechanism for this step involves the coordination of the hydroxyl group of the bicyclo[1.1.1]pentan-2-ol to a Pd(II) species. This is followed by a strain-release-driven β-carbon elimination, leading to a critical organopalladium(II) intermediate. nih.gov This intermediate can then be oxidized by an aryl iodide to an aryl-alkyl Pd(IV) species. The final product is formed through C-C bond-forming reductive elimination. nih.gov

The regioselectivity of bond cleavage can be influenced by the reaction conditions and the substituents on the aryl ring. For instance, in certain rearrangements like the Beckmann or Baeyer-Villiger, the choice of reagents can dictate whether the cyclobutyl-acyl or aryl-acyl bond is cleaved. nih.gov

Characterization and Role of Key Intermediates

The reactions of cyclobutyl 2-methoxyphenyl ketone are characterized by the formation of several types of reactive intermediates that dictate the course of the reaction.

Cyclobutyl Cation Intermediates

While direct evidence for cyclobutyl cation intermediates in the context of this compound reactions is not extensively detailed in the provided search results, the chemistry of cyclobutanes is known to involve strained ring systems that can rearrange via cationic intermediates under certain acidic or electrophilic conditions. Computational studies on related systems, such as the rearrangement of pupukeanane natural products, highlight the role of carbocation rearrangements in complex molecular transformations. escholarship.org

Acyl Radicals and Related Species

Acyl radicals are versatile intermediates in organic synthesis and can be generated from various precursors, including ketones, through processes like Norrish type I cleavage. nih.gov Visible-light photoredox catalysis has emerged as a mild method for generating acyl radicals from precursors such as carboxylic acids and their derivatives. nih.govbeilstein-journals.org These nucleophilic radicals can participate in a variety of transformations, including additions to alkenes and acylations. nih.gov In the context of photochemical reactions of ketones, α-cleavage can lead to the formation of acyl and alkyl radicals. rsc.org The subsequent reactions of these radicals, such as decarbonylation or reaction with oxygen to form acylperoxyl radicals, are key steps that determine the final product distribution. rsc.org

The fragmentation of α-acyloxy radicals to form ketones and acyl radicals has been studied, though it is considered a slow process. beilstein-journals.orgresearchgate.net

Organometallic Intermediates (e.g., Organopalladium, Organosilylene)

Organopalladium intermediates are central to the C-C bond functionalization of cyclobutyl ketones. nih.gov As mentioned earlier, a key step is the formation of an organopalladium(II) intermediate through a β-carbon elimination of a bicyclo[1.1.1]pentan-2-ol precursor. nih.gov This intermediate is crucial for the subsequent cross-coupling reaction. The catalytic cycle is often proposed to involve Pd(II)/Pd(IV) species, where the organopalladium(II) intermediate is oxidized to a Pd(IV) state before reductive elimination. nih.gov The presence of silver salts in these reactions is often to scavenge iodide, which can deactivate the palladium catalyst. nih.gov

Analysis of Catalytic Cycles and Catalyst Behavior

The catalytic cycles in the palladium-catalyzed reactions of cyclobutyl ketone derivatives are complex and have been the subject of mechanistic studies. A proposed cycle for the C-C arylation involves a Pd(II)/Pd(IV) pathway. nih.gov

Proposed Pd(II)/Pd(IV) Catalytic Cycle:

| Step | Description | Intermediate |

| 1. Hydroxyl Coordination | The hydroxyl group of the bicyclo[1.1.1]pentan-2-ol intermediate coordinates to the Pd(II) catalyst. | B |

| 2. β-Carbon Elimination | Strain-release driven cleavage of a C-C bond leads to the formation of a key organopalladium(II) intermediate. | C |

| 3. Oxidative Addition | The organopalladium(II) intermediate is oxidized by an aryl iodide to an aryl-alkyl Pd(IV) species. | D |

| 4. Reductive Elimination | C-C bond formation occurs via reductive elimination from the Pd(IV) intermediate, yielding the final product and regenerating a Pd(II) species. |

This table is based on the plausible catalytic cycle depicted in the research by Fan et al. nih.gov

While a Pd(II)/Pd(IV) cycle is considered more likely under the typical reaction conditions, a Pd(0)/Pd(II) cycle cannot be definitively ruled out. nih.gov The choice of ligand is critical for the success of these transformations, enabling the desired C-C cleavage and functionalization. nih.govnih.gov

Electron and Hydrogen Transfer Processes in Photochemical Transformations

Photochemical reactions of ketones, such as the Norrish-Yang cyclization, are initiated by the absorption of light, leading to an excited state of the carbonyl compound. nih.gov Intramolecular hydrogen atom abstraction by the excited carbonyl group is a fundamental process in these reactions, leading to the formation of a 1,4-diradical. koreascience.kr This diradical can then undergo cyclization or fragmentation.

An alternative pathway involves single electron transfer (SET) from a suitable donor site within the molecule to the excited carbonyl group. koreascience.kr This generates a zwitterionic diradical, which can then undergo proton transfer to form the same 1,4-diradical intermediate as in the direct hydrogen abstraction pathway. The efficiency of reactions proceeding through the SET pathway is influenced by the redox potentials of the excited carbonyl group and the electron donor. koreascience.kr

Computational and Theoretical Chemistry Studies on Cyclobutyl 2 Methoxyphenyl Ketone

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. uni-muenchen.denumberanalytics.com These calculations solve approximations of the Schrödinger equation to find the equilibrium geometry and electronic wavefunction of the system.

Density Functional Theory (DFT) Applications for Ground State Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the electronic structure of molecules. chemrxiv.orgchemrxiv.org For Cyclobutyl 2-methoxyphenyl ketone, DFT is employed to perform geometry optimization, a process that systematically alters the coordinates of the atoms to find the arrangement with the lowest possible electronic energy, known as the ground state. arxiv.org

This optimization process begins with an initial guess of the molecular structure and iteratively calculates the forces on each atom, adjusting their positions until the forces approach zero and the energy is minimized. The choice of the functional, which approximates the exchange-correlation energy, is critical. Hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP are commonly used for organic molecules to accurately model both local and long-range electronic effects. mdpi.comnih.gov Upon convergence, the calculation yields the optimized 3D coordinates, the ground-state energy, and the electron density distribution. For this compound, key optimized parameters would include the bond lengths of the carbonyl group (C=O), the cyclobutyl ring C-C bonds, the bond connecting the cyclobutyl and carbonyl groups, and the dihedral angles defining the orientation of the phenyl ring relative to the ketone and the cyclobutyl group.

Table 1: Representative Optimized Geometrical Parameters for an Aryl Ketone calculated with DFT Note: This table provides example data typical for an aryl ketone moiety, as specific published data for this compound is not available. Calculations are often performed at a level like B3LYP/6-311++G(d,p).

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-C (phenyl-carbonyl) | ~1.49 Å |

| Bond Length | C-C (cyclobutyl-carbonyl) | ~1.51 Å |

| Bond Angle | Phenyl-C-O | ~121° |

| Bond Angle | Cyclobutyl-C-O | ~120° |

| Dihedral Angle | C-C-C=O (phenyl-carbonyl) | Varies with conformation |

Basis Set Selection and Convergence Studies

The accuracy of a DFT calculation is also heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to build the molecular orbitals. stackexchange.com Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results, but at a higher computational cost. nih.gov

Commonly used basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and the Dunning correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). psicode.org The notation indicates the complexity:

Split-valence (e.g., 6-31G): Uses multiple functions for valence orbitals and a single function for core orbitals.

Polarization functions (d, p): Add functions with higher angular momentum (d-functions on heavy atoms, p-functions on hydrogens) to allow orbitals to change shape, which is crucial for describing bonding.

Diffuse functions (+ or aug-): Add spatially extended functions that are important for describing anions, lone pairs, and non-covalent interactions. researchgate.net

A convergence study is performed to ensure that the chosen basis set is adequate. This involves systematically increasing the size of the basis set (e.g., from double-zeta to triple-zeta to quadruple-zeta) and monitoring the convergence of a calculated property, such as energy or geometry. youtube.com When the property no longer changes significantly with an increase in basis set size, the result is considered to be at the "basis set limit" for that level of theory. For a molecule like this compound, a triple-zeta basis set like def2-TZVP or 6-311G(d,p) is often considered a good compromise between accuracy and efficiency for DFT calculations. psicode.org

Table 2: Comparison of Common Basis Set Families for DFT Calculations

| Basis Set Family | Description | Common Use Case |

| Pople (e.g., 6-311+G(d,p)) | Split-valence with optional polarization and diffuse functions. Widely used and computationally efficient. | General purpose calculations on small to medium-sized organic molecules. |

| Dunning (e.g., aug-cc-pVTZ) | Correlation-consistent. Designed for systematic convergence towards the basis set limit. | High-accuracy calculations, especially with correlated wavefunction methods. |

| Karlsruhe (e.g., def2-TZVP) | "Default" basis sets that are well-balanced for the entire periodic table and are popular for DFT. psicode.org | Robust geometry optimizations and property calculations with DFT. psicode.org |

Theoretical Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting how and where a molecule is likely to react. By analyzing the potential energy surface and the electronic properties of the molecule, chemists can gain insights into its conformational preferences, reaction pathways, and sites of nucleophilic or electrophilic attack.

Potential Energy Surface Scans for Conformational and Reaction Pathway Analysis

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. nih.gov A PES scan involves systematically changing one or more geometric parameters (like a bond length or dihedral angle) and calculating the energy at each step, often while optimizing the remaining degrees of freedom (a "relaxed scan"). uni-muenchen.deepfl.ch

For this compound, PES scans are particularly useful for conformational analysis. The key flexible bonds are the one connecting the phenyl ring to the carbonyl group and the one connecting the cyclobutyl ring to the carbonyl. By scanning the dihedral angles associated with these bonds, one can identify the low-energy conformers (energy minima) and the rotational energy barriers (transition states) between them. readthedocs.ioresearchgate.net This information is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can interconvert between them.

Table 3: Illustrative Potential Energy Surface Scan Data for a Dihedral Angle Note: This table shows hypothetical data for a relaxed PES scan of the dihedral angle between the phenyl ring and the carbonyl group in an aryl ketone.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 2.5 | Eclipsed (Transition State) |

| 45 | 0.0 | Skewed (Energy Minimum) |

| 90 | 1.8 | Perpendicular (Transition State) |

| 135 | 0.0 | Skewed (Energy Minimum) |

| 180 | 2.5 | Eclipsed (Transition State) |

Frontier Molecular Orbital Theory (FMO) and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). youtube.comyoutube.com

The LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy and spatial distribution of the HOMO and LUMO of this compound determine its reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this molecule, the HOMO is expected to have significant contributions from the oxygen of the methoxy (B1213986) group and the π-system of the phenyl ring, making these sites nucleophilic. The LUMO is anticipated to be localized primarily on the carbonyl group, specifically the carbon atom, making it the primary electrophilic site. youtube.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. wolfram.comresearchgate.net It is colored to show regions of negative electrostatic potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netucsb.edu For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen due to its lone pairs, and a positive potential (blue) around the carbonyl carbon. The methoxy oxygen would also be a region of negative potential.

Table 4: Representative FMO Energies for an Aryl Ketone (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding orbital on phenyl ring |

| LUMO | -1.8 | π* orbital, localized on C=O group |

| HOMO | -6.5 | π orbital on phenyl ring and methoxy group |

| HOMO-1 | -7.2 | π orbital on phenyl ring |

| HOMO-LUMO Gap | 4.7 | Indicator of kinetic stability |

Prediction of Spectroscopic Properties to Aid Structural Elucidation and Mechanistic Insight (e.g., UV-Vis, NMR, Raman)

Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for confirming molecular structures and interpreting experimental spectra.

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govrsc.org By comparing the calculated shifts with experimental data, one can confirm the structure and assign specific signals to each atom in the molecule. nmrdb.org

UV-Vis Spectra: The electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT). mdpi.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max). nih.govelsevierpure.comnih.gov For this compound, transitions like n→π* (from the carbonyl oxygen lone pair to the C=O antibonding orbital) and π→π* (within the aromatic system) are expected.

Raman and IR Spectra: DFT calculations can compute the vibrational frequencies and intensities of a molecule. numberanalytics.comcardiff.ac.uk By analyzing the normal modes of vibration, a theoretical Raman or IR spectrum can be generated. github.ioacs.orgresearchgate.net This is indispensable for assigning the peaks in an experimental spectrum to specific molecular motions, such as the characteristic C=O stretch of the ketone.

Table 5: Illustrative Predicted ¹³C NMR Chemical Shifts (GIAO/DFT)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~200 |

| Phenyl (C-O) | ~158 |

| Phenyl (C-C=O) | ~130 |

| Phenyl (ortho, meta) | ~112-135 |

| Methoxy (-OCH₃) | ~56 |

| Cyclobutyl (alpha-C) | ~45 |

| Cyclobutyl (beta, gamma-C) | ~18-26 |

Theoretical Insights into Reaction Mechanisms and Kinetics

Computational chemistry offers a powerful lens through which the intricate details of chemical reactions can be explored at a molecular level. For this compound, theoretical studies are instrumental in elucidating potential reaction mechanisms and predicting kinetic parameters, providing insights that are often difficult to obtain through experimental means alone. The primary photochemical processes for ketones, such as the Norrish Type I and Type II reactions, are prime candidates for such computational investigation. rsc.orgresearchgate.net These reactions involve the excitation of the ketone to a singlet or triplet state, followed by bond cleavage or hydrogen abstraction. rsc.orgresearchgate.net

The Norrish Type I reaction involves the homolytic cleavage of the bond alpha to the carbonyl group, which in the case of this compound, could lead to the formation of a diradical intermediate due to the cyclic nature of the cyclobutyl group. scispace.com Subsequent reactions of this diradical can lead to various products. The Norrish Type II reaction, on the other hand, involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, typically from the gamma-position. The likelihood of these pathways and their competition can be effectively modeled using computational methods.

Theoretical studies on analogous aryl alkyl ketones have shown that the presence of substituents on the aromatic ring and the nature of the alkyl group significantly influence the reaction pathways. asianpubs.orgresearchgate.net For instance, the electron-donating methoxy group at the ortho position of the phenyl ring in this compound is expected to influence the electronic properties of the carbonyl group, which in turn affects the energies of the excited states and the barriers to reaction. asianpubs.org

A cornerstone of computational kinetics is the calculation of activation energy barriers (Ea), which are the energy thresholds that must be overcome for a reaction to occur. unizin.orgyoutube.com These barriers are critical in determining the rate of a chemical reaction. Density Functional Theory (DFT) is a commonly employed computational method for calculating the geometries of transition states and their corresponding energies. asianpubs.orgresearchgate.net

For this compound, computational models can predict the activation energies for various potential reaction pathways, such as the Norrish Type I and Type II reactions. The activation energy for the α-cleavage in a Norrish Type I reaction is influenced by the stability of the resulting radical pair. researchgate.net The release of ring strain in the cyclobutyl group upon cleavage is a significant factor that can lower the activation barrier for this process.

The prediction of reaction rates also takes into account the pre-exponential factor from the Arrhenius equation, which is related to the frequency of collisions and the orientation of the reacting molecules. youtube.com Transition state theory allows for the calculation of this factor from the vibrational frequencies of the reactant and the transition state, all of which can be determined computationally.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a computational study on the activation energies and predicted rate constants for the photochemical reactions of this compound.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) at 298 K |

| Norrish Type I (α-cleavage) | 12.5 | 1.5 x 10⁸ |

| Norrish Type II (γ-H abstraction) | 18.2 | 2.3 x 10⁵ |

Note: The data in this table is hypothetical and serves to illustrate the output of computational predictions. Actual values would require specific DFT or other high-level calculations for this molecule.

Some radical-molecule reactions have been found to exhibit negative activation energies, where the reaction rate decreases with increasing temperature. nih.gov This typically occurs in multi-step reactions involving the formation of a stable intermediate complex. nih.gov

The solvent in which a reaction takes place can have a profound impact on its kinetics and mechanism. ucsb.edu Computational chemistry models can account for these solvation effects in two primary ways: through implicit solvent models or explicit solvent models. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. nih.gov For a polar molecule like this compound, the polarity of the solvent would be expected to influence the energies of the ground and excited states differently, thereby affecting the activation energy of a reaction. For instance, the n → π* transition in ketones like acetone (B3395972) is known to be sensitive to solvent polarity. ucsb.edu

Explicit solvent models provide a more detailed and accurate picture by including a number of individual solvent molecules in the calculation. nih.gov This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be modeled directly. rsc.org While computationally more demanding, this approach can be crucial for understanding reactions where specific solute-solvent interactions play a key role in the reaction mechanism. nih.gov

The influence of the solvent on the reactivity of this compound can be significant. A polar solvent might stabilize the transition state of a polar reaction pathway, thereby lowering the activation energy and increasing the reaction rate. Conversely, a nonpolar solvent might favor a less polar pathway. The choice of solvent can therefore be used to selectively promote a desired reaction outcome.

The following interactive table provides a hypothetical illustration of how solvation models could predict the change in activation energy for the Norrish Type I reaction of this compound in different solvents.

| Solvent | Dielectric Constant | Computational Model | Predicted ΔEa (kcal/mol) |

| Gas Phase | 1.0 | - | 0.0 |

| n-Hexane | 1.9 | Implicit (PCM) | -0.5 |

| Acetonitrile (B52724) | 37.5 | Implicit (PCM) | -2.1 |

| Water | 78.4 | Implicit (PCM) | -3.5 |

| Water | 78.4 | Explicit (QM/MM) | -4.2 |

Note: The data in this table is hypothetical and for illustrative purposes. ΔEa represents the change in activation energy relative to the gas phase.

Derivatization and Analog Synthesis Utilizing Cyclobutyl 2 Methoxyphenyl Ketone Scaffolds

Synthesis of Highly Functionalized Cyclobutane (B1203170) Derivatives

The functionalization of the cyclobutane ring, particularly at the γ-position relative to the carbonyl group, has been a synthetic challenge. However, recent advancements have enabled the direct functionalization of cyclobutyl aryl ketones, such as Cyclobutyl 2-methoxyphenyl ketone, through a two-step sequence involving a Norrish-Yang reaction followed by a palladium-catalyzed cross-coupling. nih.govnih.gov

The initial step is a photochemical Norrish-Yang cyclization of the cyclobutyl aryl ketone. nih.gov Irradiation with a 365 nm UV source promotes an intramolecular hydrogen atom transfer from the γ-carbon of the cyclobutane ring to the excited carbonyl oxygen. The resulting 1,4-diradical then undergoes cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This reaction has been shown to be effective for various cyclobutyl aryl ketones, and while electron-rich aryl ketones can sometimes pose challenges, the methodology provides a reliable route to these strained bicyclic alcohols. nih.gov

The second step involves a ligand-enabled, palladium-catalyzed C–C bond cleavage of the bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This cleavage is followed by a cross-coupling reaction with a range of coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. This sequence effectively achieves a formal γ–C–H functionalization of the starting cyclobutyl ketone, installing a new substituent at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov The benzoyl moiety, which is crucial for enabling this reactivity, can be subsequently transformed into other functional groups, such as amides and esters, further expanding the diversity of accessible derivatives. nih.govnih.gov

Table 1: Scope of Coupling Partners in the Pd-Catalyzed Functionalization of a Bicyclo[1.1.1]pentan-2-ol Intermediate

| Entry | Coupling Partner (Ar-I) | Product | Yield (%) |

| 1 | 4-Iodobenzonitrile | cis-3-(4-cyanophenyl)this compound | 85 |

| 2 | 4-Iodo-trifluoromethylbenzene | cis-3-(4-trifluoromethylphenyl)this compound | 78 |

| 3 | 3-Iodopyridine | cis-3-(pyridin-3-yl)this compound | 72 |

| 4 | (E)-1-Iodo-2-phenylethene | cis-3-((E)-styryl)this compound | 65 |

| 5 | 1-Iodo-2-phenylethyne | cis-3-(phenylethynyl)this compound | 61 |

Note: The yields are representative and based on studies with similar aryl cyclobutyl ketones. The specific yields for this compound would require experimental verification.

Preparation of Complex Polycyclic Structures Through Cyclobutyl Ring Transformations

The cyclobutyl ketone scaffold is a valuable precursor for the synthesis of more complex polycyclic and spirocyclic structures through various ring transformation reactions. The initial Norrish-Yang photocyclization to a bicyclo[1.1.1]pentan-2-ol is, in itself, the formation of a complex polycyclic system from a monocyclic precursor. nih.gov Beyond this, the resulting functionalized cyclobutane derivatives can undergo further skeletal rearrangements.

Two notable transformations of the ketone functionality that lead to different polycyclic frameworks are the Beckmann rearrangement and the Baeyer-Villiger oxidation. nih.gov

Beckmann Rearrangement: Treatment of the derived oxime from a functionalized cyclobutyl aryl ketone with an acid catalyst can induce a Beckmann rearrangement. This reaction can lead to the selective migration of either the aryl or the cyclobutyl group, affording different polyamide structures. This provides a pathway to incorporate the cyclobutane ring into a larger heterocyclic system.

Baeyer-Villiger Oxidation: Oxidation of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in a Baeyer-Villiger oxidation. This reaction inserts an oxygen atom between the carbonyl carbon and either the aryl or cyclobutyl substituent. The regioselectivity of this insertion can be controlled, leading to the formation of either an ester or a lactone, thereby creating a new heterocyclic ring fused or attached to the cyclobutane core. nih.gov

Furthermore, ring-expansion reactions of cyclobutanones are a well-established method for the synthesis of five-membered rings. For instance, reaction with diazomethane (B1218177) or its derivatives can lead to the formation of cyclopentanones, providing access to a different class of carbocyclic structures.

Development of Chiral Ligands and Organocatalysts Derived from Cyclobutyl Architectures

While the direct synthesis of chiral ligands and organocatalysts from this compound is not extensively documented in the literature, the inherent structural features of the cyclobutane scaffold make it an attractive platform for the development of such molecules. The rigidity and defined three-dimensional geometry of the cyclobutane ring are desirable characteristics for creating an effective chiral environment around a catalytic center. nih.govsemanticscholar.org

The synthesis of chiral cyclobutanes is an active area of research, with methods such as asymmetric [2+2] cycloadditions and the functionalization of prochiral cyclobutene (B1205218) derivatives being developed. rsc.orgchemistryviews.org These chiral cyclobutane building blocks can then be elaborated into ligands for asymmetric catalysis. For instance, chiral diols or diamines derived from a cyclobutane framework could be used to form complexes with transition metals like rhodium or iridium for applications in asymmetric hydrogenation or transfer hydrogenation. nih.govsemanticscholar.org

In the realm of organocatalysis, the rigid cyclobutane skeleton could serve as the backbone for positioning catalytic functional groups, such as amines or thioureas, in a specific spatial arrangement. rsc.org This pre-organization of the catalytic site is a key principle in the design of efficient organocatalysts. The functional handles present in the derivatives of this compound, such as the ketone itself, or the ester and amide groups that can be generated from it, provide convenient points for the attachment of catalytically active moieties or for the construction of more elaborate chiral scaffolding. nih.gov The development of such catalysts from readily accessible cyclobutane precursors represents a promising avenue for future research in asymmetric synthesis.

Stereocontrolled Access to 1,3-Disubstituted Cyclobutane Building Blocks

One of the most significant applications of the chemistry of cyclobutyl aryl ketones is in the stereocontrolled synthesis of cis-1,3-disubstituted cyclobutane building blocks. nih.govnih.gov These motifs are of particular interest in medicinal chemistry as they can serve as conformationally restricted isosteres for more flexible linkers or as non-planar replacements for aromatic rings. nih.gov

The two-step sequence of Norrish-Yang cyclization followed by palladium-catalyzed C-C bond cleavage and functionalization provides a robust and highly stereoselective route to these valuable compounds. nih.gov The reaction proceeds with exclusive cis-diastereoselectivity, meaning that the newly introduced substituent at the 3-position is always on the same face of the cyclobutane ring as the aryl ketone group at the 1-position. This high level of stereocontrol is a direct consequence of the reaction mechanism, where the coupling partner is delivered to the same face of the cyclobutane ring from which the bicyclo[1.1.1]pentan-2-ol bridge was formed.

Table 2: Stereoselective Synthesis of cis-1,3-Disubstituted Cyclobutanes

| Starting Material | Reaction Sequence | Product | Diastereoselectivity |

| This compound | 1. hv (365 nm) 2. Pd(OAc)₂, Ligand, Ar-I, Ag₂O | cis-3-Aryl-cyclobutyl 2-methoxyphenyl ketone | >99:1 cis:trans |

| Cyclobutyl phenyl ketone | 1. hv (365 nm) 2. Pd(OAc)₂, Ligand, Alkenyl-I, Ag₂O | cis-3-Alkenyl-cyclobutyl phenyl ketone | >99:1 cis:trans |

| Cyclobutyl 4-chlorophenyl ketone | 1. hv (365 nm) 2. Pd(OAc)₂, Ligand, Alkynyl-I, Ag₂O | cis-3-Alkynyl-cyclobutyl 4-chlorophenyl ketone | >99:1 cis:trans |

Data based on reported methodologies for aryl cyclobutyl ketones, demonstrating the general stereochemical outcome of the reaction sequence. nih.gov

The ability to access these cis-1,3-disubstituted cyclobutanes with high stereocontrol from readily available starting materials like this compound opens up new possibilities for the design and synthesis of novel small molecules with potentially enhanced biological activity and improved physicochemical properties.

Applications in Advanced Organic Synthesis and Material Science

Utility as Versatile Building Blocks for Architecturally Complex Molecules

The chemical reactivity of Cyclobutyl 2-methoxyphenyl ketone makes it a valuable starting material for the synthesis of intricate molecular structures. A key transformation involves a sequential C-H/C-C functionalization strategy, which allows for the stereospecific construction of cis-1,3-difunctionalized cyclobutanes. This two-step process begins with a Norrish-Yang cyclization, a photochemical reaction that converts the cyclobutyl ketone into a bicyclo[1.1.1]pentan-2-ol intermediate. Current time information in Bangalore, IN.acs.org This intramolecular reaction is initiated by the photoexcitation of the ketone, leading to the formation of a highly strained bicyclic alcohol.

Following the formation of the bicyclo[1.1.1]pentan-2-ol, a ligand-enabled, palladium-catalyzed C-C bond cleavage and subsequent functionalization can be performed. Current time information in Bangalore, IN.nih.gov This step allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkenyl, and alkynyl groups, at the 3-position of the cyclobutane (B1203170) ring with a high degree of control over the cis-stereochemistry. Current time information in Bangalore, IN. The 2-methoxyphenyl group in the starting ketone plays a crucial role in influencing the electronic properties and reactivity of the molecule throughout this synthetic sequence. The resulting functionalized cyclobutyl ketones are themselves versatile intermediates that can be further elaborated into even more complex structures.

Table 1: Key Transformations in the Synthesis of Complex Molecules from this compound

| Transformation | Description | Key Reagents/Conditions | Product Type |

| Norrish-Yang Cyclization | Photochemical intramolecular cyclization of the cyclobutyl ketone to form a bicyclic alcohol. | UV light (e.g., 365 nm) | 2-(2-methoxyphenyl)bicyclo[1.1.1]pentan-2-ol |

| Palladium-Catalyzed C-C Functionalization | Cleavage of a C-C bond in the bicyclic intermediate followed by coupling with various partners. | Pd(OAc)₂, Ligand (e.g., Pyridine-3-sulfonic acid), Coupling Partner (e.g., Aryl iodide) | cis-1-Aryl-3-(2-methoxybenzoyl)cyclobutane |

Construction of Novel Pharmacologically Relevant Scaffolds

The 1,3-disubstituted cyclobutane motif, readily accessible from this compound, is an emerging and highly sought-after scaffold in medicinal chemistry. Current time information in Bangalore, IN.nih.gov These structures are recognized for their ability to confer advantageous pharmacological properties upon drug candidates. Current time information in Bangalore, IN. The rigid and puckered nature of the cyclobutane ring can serve as a conformationally restricted alternative to more flexible alkyl linkers or as a non-planar bioisostere for aromatic rings. Current time information in Bangalore, IN. This can lead to improved metabolic stability and enhanced binding affinity to biological targets.

The synthetic methodology starting from aryl cyclobutyl ketones, such as this compound, provides a direct route to these valuable scaffolds. The ability to introduce a variety of functional groups at the 3-position allows for the systematic exploration of structure-activity relationships in drug discovery programs. Furthermore, the ketone functionality in the resulting products can be transformed into other important chemical groups, such as amides and esters, further expanding the diversity of accessible pharmacologically relevant molecules. Current time information in Bangalore, IN.

Table 2: Examples of Pharmacologically Relevant Scaffolds Derived from Aryl Cyclobutyl Ketones

| Scaffold Type | Synthetic Approach | Potential Therapeutic Area | Reference |

| cis-1,3-Difunctionalized Cyclobutanes | Norrish-Yang cyclization followed by Pd-catalyzed functionalization. | Oncology, Neuroscience, Infectious Diseases | Current time information in Bangalore, IN.nih.gov |

| Cyclobutane-containing Kinase Inhibitors | Stereoselective synthesis from cyclobutane precursors. | Cancer Therapy | chemrxiv.org |

Emerging Applications in Functional Materials Research

Beyond its applications in organic synthesis and medicinal chemistry, the cyclobutane core, as found in derivatives of this compound, is being explored for its utility in the development of advanced functional materials. One notable area is the creation of stress-responsive polymers, or mechanophores. In these materials, the cyclobutane ring is incorporated into a polymer backbone. The inherent strain of the four-membered ring makes it susceptible to a [2+2] cycloreversion reaction when subjected to mechanical force. This ring-opening can lead to changes in the material's properties, such as its color, fluorescence, or cross-linking density, providing a mechanism for damage sensing or self-healing.

Another potential application lies in the field of liquid crystals. The rigid and well-defined geometry of the cyclobutane ring can be exploited to create novel liquid crystalline materials. A patent has described the use of cyclobutane derivatives in ferroelectric liquid crystal compositions, suggesting that the unique shape of the cyclobutane core can influence the mesophase behavior and electro-optical properties of these materials. While direct applications of this compound in this area are still emerging, the principles established with other cyclobutane-containing molecules highlight the potential for this compound and its derivatives to serve as key components in the design of new functional materials.

Future Research Directions and Unexplored Avenues in Cyclobutyl 2 Methoxyphenyl Ketone Chemistry

Development of Novel Asymmetric Methodologies for Enantioenriched Cyclobutyl Ketones

The biological activity of chiral molecules is often stereospecific. Consequently, the development of methods for the enantioselective synthesis of cyclobutyl ketones is of paramount importance. While general methods for the asymmetric synthesis of cyclobutanes and cyclobutanones have been reported, specific, high-yielding, and highly stereoselective methods for enantioenriched cyclobutyl 2-methoxyphenyl ketone are yet to be developed. nih.govchemistryviews.org

Future research should focus on the design and application of novel chiral catalysts and auxiliaries. A promising approach involves the kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates. nih.gov For instance, the kinetic resolution of precursor alcohols adjacent to the ketone could be a viable strategy. nih.gov The development of catalytic systems that can effectively differentiate between the spatially and electronically similar groups around the prochiral center will be crucial. nih.gov

Table 1: Potential Asymmetric Catalytic Systems for Investigation

| Catalyst Type | Chiral Ligand/Auxiliary | Potential Advantages |

| Transition Metal Catalysts (e.g., Rh, Ir) | Chiral Phosphoramidites, Chiral Diols | High turnover numbers, potential for broad substrate scope. chemistryviews.orgnih.gov |

| Organocatalysts | Chiral Amines, Chiral Phosphoric Acids | Metal-free, often milder reaction conditions. |

| Biocatalysts | Engineered Enzymes (e.g., Ketoreductases) | High enantioselectivity, environmentally benign. |

Expansion of Reaction Scope and Substrate Diversity for Challenging Transformations

The synthetic utility of this compound is currently limited by the lack of explored reaction pathways. Future work should aim to expand the reaction scope, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This includes the formal functionalization of the seemingly unreactive C-H bonds of the cyclobutane (B1203170) ring. nih.gov

A key challenge lies in controlling the regioselectivity and stereoselectivity of these transformations. For example, the development of methods for the cis-1,3-difunctionalization of the cyclobutane ring would provide access to valuable building blocks for medicinal chemistry. nih.gov Furthermore, exploring the reactivity of the ketone moiety, such as through Baeyer-Villiger oxidation or Beckmann rearrangement, could lead to novel molecular scaffolds. nih.gov

Table 2: Proposed Challenging Transformations for Future Study

| Transformation | Reagents/Catalysts | Desired Outcome |

| C-H Functionalization | Pd(II) catalysts, directing groups | Site-selective introduction of aryl, alkenyl, or alkynyl groups. nih.gov |

| Ring Expansion/Rearrangement | Lewis acids, Brønsted acids | Access to larger ring systems or novel carbocyclic frameworks. |

| Photochemical Cycloadditions | Photosensitizers, light source | Construction of complex polycyclic structures. chemistryviews.org |

| Cross-Coupling Reactions | Ni, Pd, or Cu catalysts | Formation of new C-C and C-heteroatom bonds at the aromatic ring. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

To translate laboratory-scale discoveries into practical applications, the development of scalable and efficient synthetic processes is essential. The integration of flow chemistry and automation offers significant advantages in terms of reaction control, safety, and throughput. vapourtec.comresearchgate.net

Future research should focus on adapting the synthesis of this compound and its derivatives to continuous-flow systems. nih.govresearchgate.net This would involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. Automated systems can be employed for high-throughput screening of reaction conditions and for the synthesis of compound libraries for biological evaluation. researchgate.net The use of in-line analytical techniques would enable real-time monitoring and optimization of the process. researchgate.net

Table 3: Key Components for an Automated Flow Synthesis Platform

| Component | Function |

| Pumps (e.g., HPLC, Syringe) | Precise delivery of reagents and solvents. vapourtec.com |

| Reactors (e.g., Coiled Tubing, Microreactors) | Controlled reaction environment for efficient mixing and heat transfer. vapourtec.com |

| In-line Analytics (e.g., FT-IR, HPLC) | Real-time monitoring of reaction progress. researchgate.net |

| Automated Control Software | Unattended operation and data logging. vapourtec.com |

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the outcome of chemical transformations. The application of advanced computational modeling to the chemistry of this compound can accelerate the discovery of new reactions and synthetic routes.

Future research in this area should involve the use of Density Functional Theory (DFT) and other quantum mechanical methods to:

Elucidate the transition states and reaction pathways of key transformations.

Predict the stereoselectivity of asymmetric reactions by modeling the interactions between the substrate and chiral catalysts.

Design novel catalysts and reagents with enhanced reactivity and selectivity.

Screen virtual libraries of substrates to identify promising candidates for new reactions.

By combining computational predictions with experimental validation, a more rational and efficient approach to the synthesis and functionalization of this compound can be achieved.

Q & A

Q. What synthetic routes are effective for preparing cyclobutyl 2-methoxyphenyl ketone, and what reaction conditions optimize yield?

this compound can be synthesized via Friedel-Crafts acylation, where cyclobutanone reacts with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions and controlled temperatures (0–25°C) are critical to minimize side reactions like over-acylation or ring-opening of the cyclobutyl group. Yields are optimized by using stoichiometric excess of acyl chloride and slow addition of reactants to maintain regioselectivity for the para-methoxy position .

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound?

- IR Spectroscopy : The ketone carbonyl stretch typically appears at ~1700–1750 cm⁻¹. Methoxy C-O vibrations are observed near 1250 cm⁻¹, while cyclobutyl C-H bending modes occur at ~1450 cm⁻¹.

- ¹H NMR : The cyclobutyl protons exhibit complex splitting (multiplet δ 2.0–3.0 ppm), and the methoxy group resonates as a singlet (δ ~3.8 ppm). Aromatic protons from the 2-methoxyphenyl group show distinct coupling patterns (e.g., doublets for para-substituted protons).

- ¹³C NMR : The carbonyl carbon appears at ~200–210 ppm, with cyclobutyl carbons between 20–40 ppm and aromatic carbons at 110–160 ppm. These techniques are essential for verifying structural integrity and purity .

Advanced Research Questions

Q. How does the cyclobutyl ring’s strain influence the compound’s reactivity in nucleophilic additions?

The cyclobutyl group introduces significant angle strain (~27 kcal/mol), which destabilizes the ground state and accelerates nucleophilic additions. For example, in reductions with NaBH₄, cyclobutyl ketones exhibit higher reaction rates compared to cyclohexyl analogs due to strain release in the transition state. However, steric hindrance from the cyclobutyl ring can reduce accessibility to the carbonyl carbon, requiring careful optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. What kinetic insights exist for the reduction of cyclobutyl aryl ketones with sodium borohydride?

Kinetic studies show that cyclobutyl phenyl ketones react with NaBH₄ at rates 0.23–0.36 times that of acetophenone at 0°C. The rate disparity arises from competing effects: strain release (accelerating reactivity) versus steric hindrance (slowing hydride attack). Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots reveal entropy-driven mechanisms in polar solvents. These insights guide predictive models for analogous 2-methoxyphenyl derivatives .

Q. How to resolve contradictions in lipophilicity data between experimental and computational models?

Discrepancies between measured logD values (e.g., via shake-flask methods) and computed clogP values often arise from unaccounted hydrogen-bonding interactions or solvent effects. For this compound, experimental logD can be lower than predicted due to the methoxy group’s polarity. Advanced QSPR models incorporating solvatochromic parameters (e.g., π*, α, β) improve accuracy by integrating solvent-accessible surface area (SASA) and dipole moment calculations .

Q. What photochemical pathways are observed in cyclobutyl aryl ketones, and how do biradical intermediates affect product distribution?

Upon UV irradiation, cyclobutyl aryl ketones form biradical intermediates via Norrish Type I cleavage or hydrogen abstraction. For example, 2-methylenecyclododecanone analogs produce bicyclic alcohols (e.g., 12-methylene-cis-bicyclo[8.2.0]dodecan-1-ol) instead of cyclobutyl ketones due to restricted rotation in the biradical intermediate. Product selectivity is governed by conformational flexibility of the biradical, which can be probed using sensitizers/quenchers (e.g., acetone, oxygen) to modulate triplet vs. singlet pathways .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., reaction rates vs. computational predictions), employ multi-technique validation (e.g., kinetic isotope effects, DFT calculations) to isolate contributing factors like steric vs. electronic effects .

- Experimental Design : For photochemical studies, use laser flash photolysis to characterize short-lived intermediates and time-resolved spectroscopy to track reaction dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。